![molecular formula C9H14N2O2 B1335253 ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS No. 56079-16-4](/img/structure/B1335253.png)
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C9H14N2O2 . It has a molecular weight of 182.224 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the ring .Physical And Chemical Properties Analysis
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has a melting point of 35-37℃, a boiling point of 250.4℃, and a density of 1.10 . It has a flash point of 105.3℃ and should be stored at 2-8°C .Scientific Research Applications
Medicine
Pyrazole derivatives, such as ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, have been found to exhibit a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them a valuable resource in the development of new drugs and therapies.
Agriculture
In addition to their medical applications, pyrazoles also hold a privileged status in various sectors of the chemical industry, including agriculture . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .
Organic Synthesis
Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . They are among the most extensively studied groups of compounds, and a vast array of synthesis methods and synthetic analogues have been documented .
Eco-friendly Synthesis Methods
The synthesis of pyrazole derivatives can benefit from the use of resinous, nontoxic, thermally stable, and cost-effective catalysts . This presents valuable eco-friendly attributes, contributing to the development of green chemistry practices.
Regioselective Synthesis
Pyrazole derivatives can be synthesized through remarkably regioselective methods . This allows for the precise creation of specific compounds, which is crucial in fields such as drug development and materials science.
Rare and Unique Chemical Collection
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is part of a collection of rare and unique chemicals provided by certain suppliers . These collections are often used in early discovery research, contributing to the advancement of science in various fields .
Mechanism of Action
Target of Action
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a chemical compound with potential fungicidal and insecticidal properties . .
Mode of Action
It is suggested that the compound interacts with its targets, leading to potent fungicidal activities against erysiphe graminis and insecticidal activity against aphis fabae .
Biochemical Pathways
It is suggested that the compound’s fungicidal and insecticidal activities may involve disruption of essential biochemical pathways in the target organisms .
Result of Action
The result of the action of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is the inhibition of growth in certain fungi and insects . For instance, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, showing better fungicidal activity than commercial fungicides Thifluzamide and Azoxystrobin . Similarly, compound 9l has LC50 values of 3.81 mg/L against Aphis fabae, comparable with the commercial insecticide Tolfenpyrad .
properties
IUPAC Name |
ethyl 1,3,5-trimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSSAPYUITUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403120 |
Source
|
Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
56079-16-4 |
Source
|
Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.